molecular formula C17H19N B13669697 1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline

1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13669697
M. Wt: 237.34 g/mol
InChI Key: HGLHTPFFEQDZCW-UHFFFAOYSA-N
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Description

1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are often used as key structural motifs in pharmaceutical agents. The molecular formula of this compound is C17H19N, and it has a molecular weight of 237.34 g/mol .

Preparation Methods

The synthesis of 1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .

Chemical Reactions Analysis

1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline. Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the tetrahydroquinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinolines.

Scientific Research Applications

1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Tetrahydroquinoline derivatives are used in the development of pharmaceutical agents targeting diseases such as malaria, cancer, and cardiovascular disorders.

    Industry: The compound is used in the production of dyes, antioxidants, and photosensitizers

Mechanism of Action

The mechanism of action of 1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives target enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

1-Ethyl-8-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-ethyl-8-phenyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H19N/c1-2-18-13-7-11-15-10-6-12-16(17(15)18)14-8-4-3-5-9-14/h3-6,8-10,12H,2,7,11,13H2,1H3

InChI Key

HGLHTPFFEQDZCW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C1C(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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